N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide
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Overview
Description
N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methylamino and methylimino groups attached to a terephthalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide typically involves multi-step organic reactions. One common approach is to start with terephthalic acid, which undergoes a series of reactions including nitration, reduction, and amination to introduce the desired functional groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4,4′-azodianiline: Similar in structure but lacks the terephthalamide core.
3-Methyl-4′-(methylamino)azobenzene: Shares the methylamino groups but differs in overall structure.
Uniqueness
N(1),N(4)-Bis(3-methyl-4-((methylamino)(methylimino)methyl)phenyl)terephthalamide is unique due to its combination of functional groups and the terephthalamide core, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6399-55-9 |
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Molecular Formula |
C28H32N6O2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)-3-methylphenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H32N6O2/c1-17-15-21(11-13-23(17)25(29-3)30-4)33-27(35)19-7-9-20(10-8-19)28(36)34-22-12-14-24(18(2)16-22)26(31-5)32-6/h7-16H,1-6H3,(H,29,30)(H,31,32)(H,33,35)(H,34,36) |
InChI Key |
GKFDFADCUKURFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C(=NC)NC)C)C(=NC)NC |
Origin of Product |
United States |
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